molecular formula C17H19IN2O3S B3454399 N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3454399
M. Wt: 458.3 g/mol
InChI Key: MGJSWOVCGWFFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as glycine site NMDA receptor antagonists, which have been shown to have neuroprotective effects in various neurological disorders.

Mechanism of Action

N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the binding of glycine to the receptor and inhibits its activity. This leads to a decrease in the influx of calcium ions into the neuron, which is known to be a major contributor to neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the promotion of neuronal survival. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N~2~-(2,6-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects by modulating the activity of the NMDA receptor, which is involved in various neuronal processes such as learning and memory, synaptic plasticity, and neuronal survival.

properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSWOVCGWFFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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